METHYL 2-(N-{[5-BROMO-2-(4-METHYLBENZENESULFONAMIDO)PHENYL](PHENYL)METHYL}4-METHYLBENZENESULFONAMIDO)ACETATE
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Overview
Description
Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate is a complex organic compound It features a brominated aromatic ring, sulfonamide groups, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate typically involves multiple steps:
Sulfonamidation: The sulfonamide groups are introduced through a reaction with sulfonyl chlorides in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological targets.
Mechanism of Action
The mechanism by which methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(N-{5-chloro-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate
- Methyl 2-(N-{5-fluoro-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate
Uniqueness
Methyl 2-(N-{5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}4-methylbenzenesulfonamido)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29BrN2O6S2/c1-21-9-14-25(15-10-21)40(35,36)32-28-18-13-24(31)19-27(28)30(23-7-5-4-6-8-23)33(20-29(34)39-3)41(37,38)26-16-11-22(2)12-17-26/h4-19,30,32H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNWVVBNCSGNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)N(CC(=O)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29BrN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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